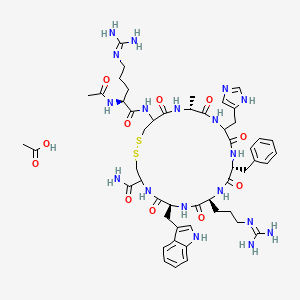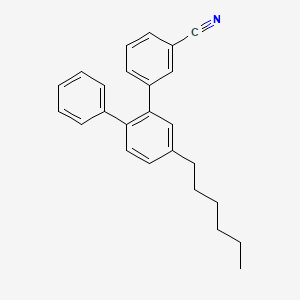
3-(5-Hexyl-2-phenylphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hexyl-2-phenylphenyl)benzonitrile is an organic compound with the molecular formula C25H25N. It is a member of the benzonitrile family, characterized by the presence of a nitrile group (-CN) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hexyl-2-phenylphenyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out using various catalysts and solvents to optimize yield and reaction conditions. For instance, the use of ionic liquids as co-solvents and catalysts has been shown to enhance the efficiency of this reaction .
Industrial Production Methods
In industrial settings, the production of benzonitrile compounds often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hexyl-2-phenylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-(5-Hexyl-2-phenylphenyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Hexyl-2-phenylphenyl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may form coordination complexes with metal ions, influencing enzymatic activities and biochemical processes . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and function .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-hexylterphenyl: Another benzonitrile derivative with similar structural features but different substituents.
Benzonitrile: The simplest member of the benzonitrile family, used as a precursor in various chemical syntheses.
Uniqueness
3-(5-Hexyl-2-phenylphenyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its hexyl and phenyl substituents contribute to its hydrophobicity and stability, making it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
54211-47-1 |
|---|---|
Molecular Formula |
C25H25N |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(5-hexyl-2-phenylphenyl)benzonitrile |
InChI |
InChI=1S/C25H25N/c1-2-3-4-6-10-20-15-16-24(22-12-7-5-8-13-22)25(18-20)23-14-9-11-21(17-23)19-26/h5,7-9,11-18H,2-4,6,10H2,1H3 |
InChI Key |
CIGNIGKEGGFKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


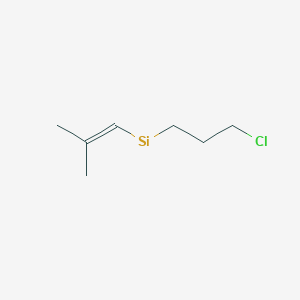
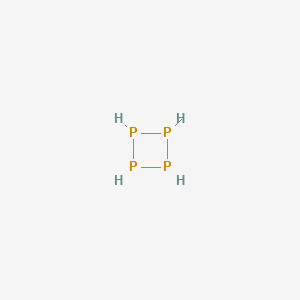

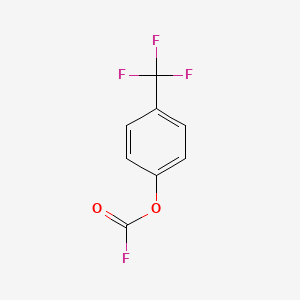
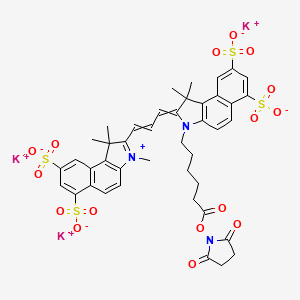
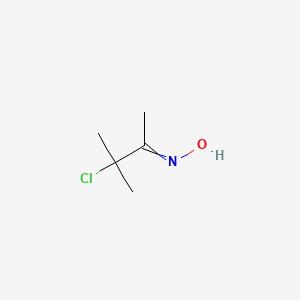
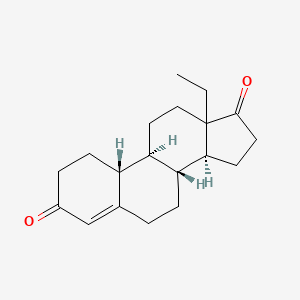
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
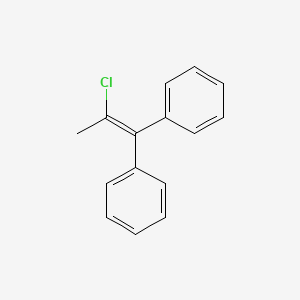
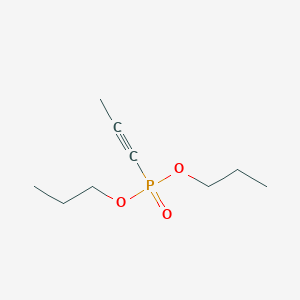
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)

